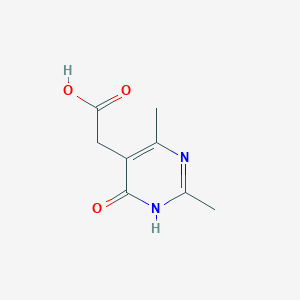

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOQEOLOKRTHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360147 | |

| Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5536-40-3 | |

| Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

Abstract

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is a key heterocyclic building block whose scaffold is of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives prime candidates for investigation as therapeutic agents, including anticancer and antioxidant compounds.[1][2][3] This guide provides a comprehensive, technically-grounded overview of the principal synthesis pathway for this molecule. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. The methodology presented herein is robust, relying on a classic cyclocondensation reaction that is both efficient and scalable.

Strategic Approach: Retrosynthetic Analysis

To logically devise a synthesis, we first deconstruct the target molecule. The core structure is a polysubstituted pyrimidine ring. The most reliable and widely adopted method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) dielectrophilic fragment with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic fragment.[4] This is broadly classified as a Pinner-type synthesis.[5]

Applying this logic to this compound (CAS No: 5536-40-3)[6][7], the retrosynthetic disconnection is as follows:

-

N-C-N Fragment : The 2-methyl substituent on the pyrimidine ring points directly to the use of acetamidine as the N-C-N source.

-

C-C-C Fragment : The remaining substituents (4-hydroxy, 6-methyl, and 5-acetic acid) must originate from the 1,3-dicarbonyl component. A dialkyl ester of acetylsuccinic acid (e.g., dimethyl or diethyl acetylsuccinate) is the ideal precursor, providing the required carbon backbone and functional handles.

Core Synthesis Pathway: Base-Catalyzed Cyclocondensation

The primary pathway involves the reaction of a dialkyl acetylsuccinate with acetamidine in the presence of a strong base, typically a sodium alkoxide corresponding to the alkyl ester to prevent transesterification. This reaction elegantly constructs the heterocyclic core in a single, efficient step.

Mechanistic Insights

The reaction proceeds through a well-established mechanism:

-

Deprotonation & Nucleophilic Attack : The alkoxide base deprotonates the acetamidine (if supplied as a salt) and facilitates the initial nucleophilic attack of an amidine nitrogen onto one of the ester carbonyls of the dimethyl acetylsuccinate.

-

Intramolecular Cyclization : The second nitrogen atom of the amidine intermediate then performs an intramolecular attack on the remaining ketone carbonyl, forming the six-membered ring.

-

Dehydration : The resulting heterocyclic intermediate readily eliminates two molecules of water (or one water and one methanol) to form the aromatic pyrimidine ring. This aromatization is a powerful thermodynamic driving force for the reaction.

-

Saponification (Hydrolysis) : The reaction conditions, particularly the workup with aqueous acid, hydrolyze the remaining methyl ester at the 5-position to yield the final carboxylic acid product.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

A procedure analogous to the synthesis of a similar structure, 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid, provides a strong foundation for this protocol.[8]

Materials:

-

Sodium metal (or Sodium Methoxide)

-

Anhydrous Methanol

-

Dimethyl Acetylsuccinate

-

Acetamidine Hydrochloride

-

Concentrated Hydrochloric Acid

Procedure:

-

Preparation of Sodium Methoxide Solution : In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.0 molar equivalents) in portions to anhydrous methanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Expertise Note: Using a pre-made solution of sodium methoxide in methanol is a safer and more convenient alternative. The use of methanol as the solvent is crucial when starting with dimethyl acetylsuccinate to prevent transesterification.

-

-

Addition of Reactants : To the cooled sodium methoxide solution, add acetamidine hydrochloride (1.0 molar equivalent). Stir for 15-20 minutes to allow for the formation of the free base. Subsequently, add dimethyl acetylsuccinate (1.0 molar equivalent) dropwise at room temperature.

-

Cyclocondensation Reaction : Heat the resulting mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

Trustworthiness Note: A crystalline precipitate of the sodium salt of the product may form during the reflux, indicating reaction progress.

-

-

Isolation and Purification : a. Cool the reaction mixture to room temperature and then in an ice bath. b. Filter the crystalline precipitate and wash it with a small amount of cold methanol. c. Slowly add the collected solid to a stirred, chilled solution of concentrated hydrochloric acid. A colorless precipitate of the final product will form as the pH drops.

-

Causality Explanation: Acidification serves two purposes: it protonates the phenoxide-like hydroxyl group on the pyrimidine ring and, critically, it converts the sodium carboxylate salt into the desired carboxylic acid, causing it to precipitate from the aqueous solution due to its lower solubility. d. Filter the final product, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold methanol. e. Dry the product under high vacuum to yield this compound.

-

Data Summary & Characterization

Table 1: Key Reaction Parameters

| Parameter | Value / Compound | Molar Eq. | Rationale |

| C-C-C Source | Dimethyl Acetylsuccinate | 1.0 | Provides the core carbon backbone and necessary functional groups. |

| N-C-N Source | Acetamidine HCl | 1.0 | Source of the N-C-N fragment and the 2-methyl group. |

| Base | Sodium Metal | 2.0 | Reacts with methanol to form sodium methoxide, which acts as the base catalyst and neutralizes the HCl from the amidine salt. |

| Solvent | Anhydrous Methanol | - | Solvent for reactants and source of the methoxide base. |

| Temperature | Reflux (~65 °C) | - | Provides the necessary activation energy to drive the cyclization and dehydration steps to completion. |

| Workup | Conc. Hydrochloric Acid | - | Hydrolyzes the intermediate ester and protonates the final product for precipitation. |

| Expected Yield | 85-95% | - | Based on analogous, high-yielding pyrimidine syntheses.[8] |

Product Characterization

The identity and purity of the synthesized this compound (MW: 182.18 g/mol , Formula: C₈H₁₀N₂O₃)[6] should be confirmed by standard analytical methods:

-

¹H NMR : Will show characteristic peaks for the two methyl groups on the pyrimidine ring, the methylene protons of the acetic acid side chain, and exchangeable protons for the hydroxyl and carboxylic acid groups.

-

¹³C NMR : Will confirm the presence of all 8 unique carbon atoms in the molecule.

-

Mass Spectrometry : The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the expected molecular weight.

-

Infrared (IR) Spectroscopy : Will show characteristic absorptions for O-H (broad, for both hydroxyl and carboxylic acid), C=O (for the carboxylic acid), and C=N/C=C stretching of the pyrimidine ring.

Conclusion

The synthesis of this compound is most effectively achieved through a base-catalyzed Pinner-type cyclocondensation. This method is characterized by its operational simplicity, use of readily available starting materials, and typically high yields. The resulting compound is a valuable, functionalized heterocyclic molecule, poised for further derivatization in drug discovery programs and advanced materials research. The robust nature of this synthesis makes it suitable for both small-scale research and larger-scale production.

References

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023-01-12). MDPI.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016-01-28). Asian Journal of Chemistry.

- Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... ResearchGate.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017-02-10). PMC - NIH.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023-05-05). PubMed.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021-08-16). Growing Science.

- Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. PrepChem.com.

- (4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram.

- This compound | 5536-40-3. (2025-01-27). ChemicalBook.

- This compound. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. mdpi.com [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 5536-40-3 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Chemical Properties of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS No: 5536-40-3), a heterocyclic building block with potential applications in medicinal chemistry and drug development. The document delves into its chemical structure, nomenclature, physicochemical properties, and safety and handling protocols. A significant focus is placed on the crucial aspect of keto-enol tautomerism inherent to the 4-hydroxypyrimidine core, a phenomenon that dictates its reactivity and potential biological interactions. While specific experimental data on its synthesis and biological activity are limited in publicly accessible literature, this guide synthesizes available information on related pyrimidine derivatives to offer insights into its potential applications and areas for future research. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound this compound belongs to this important class of heterocyclic compounds. Its structure, featuring a substituted pyrimidine ring with a carboxylic acid moiety, presents a compelling scaffold for the design of novel bioactive molecules. The presence of both hydrogen bond donors and acceptors, along with the potential for various chemical modifications, makes it a versatile building block in drug discovery programs.[4]

This guide aims to consolidate the currently available technical information on this compound, providing a foundational resource for researchers. A critical aspect of this molecule's chemistry, its tautomeric equilibrium, will be discussed in detail, as this has significant implications for its chemical behavior and biological targeting.

Chemical Identity and Nomenclature

The unique identification of a chemical entity is paramount for accurate scientific communication and research. This section outlines the key identifiers for this compound.

A crucial aspect of this molecule's structure is its existence in tautomeric forms. The "hydroxy" form, as named, is in equilibrium with its keto tautomer, 2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Studies on 4-hydroxypyrimidine have shown that the keto form (pyrimidin-4-one) is generally more stable.[5][6][7][8][9] This equilibrium is a critical consideration for its reactivity and interactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5536-40-3[4][5] |

| Molecular Formula | C₈H₁₀N₂O₃[4][5] |

| Molecular Weight | 182.18 g/mol [4][5] |

| IUPAC Name | 2-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetic acid |

| Keto Tautomer IUPAC Name | 2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |

| SMILES | CC1=NC(=C(C(=O)N1)CC(=O)O)C |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The following table summarizes the available data for this compound. It is important to note that some of these values are predicted and may require experimental verification.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Powder | [5] |

| Melting Point | 151 - 153 °C | [10] |

| Boiling Point | 356.7 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.37 g/cm³ (Predicted) | [5] |

| Flash Point | 169.5 °C (Predicted) | [5] |

| logP | 0.7 (experimentally determined) | [10] |

| Storage Temperature | Room Temperature or 2-8°C | [5][6] |

Tautomerism: A Key Chemical Feature

As previously mentioned, a defining characteristic of this compound is its existence as a mixture of tautomers in equilibrium. This phenomenon, common in hydroxypyrimidines, involves the migration of a proton and a shift in double bonds.[5][6][7][8][9]

Caption: Keto-enol tautomerism of the subject compound.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The predominance of the keto form is significant as it presents different hydrogen bonding patterns and reactivity compared to the hydroxy form. For researchers in drug development, understanding and potentially controlling this equilibrium can be crucial for optimizing ligand-receptor interactions.

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the pyrimidine ring, and the tautomeric system. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, allowing for the attachment of various pharmacophores. The pyrimidine ring itself can be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of the substituents.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Derivatives of pyrimidine have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells.[1]

-

Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.[2]

-

Kinase Inhibitors: The structural features of pyrimidines make them suitable scaffolds for the design of inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

Given its structural features, this compound could serve as a valuable starting point for the development of novel therapeutics in these areas. The carboxylic acid handle provides a convenient point for chemical modification to explore structure-activity relationships (SAR).

Caption: Potential drug discovery pathways.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. The available safety data indicates that it should be handled with care.

Hazard Identification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperatures are room temperature or 2-8°C.[5][6]

Conclusion and Future Directions

This compound is a pyrimidine derivative with potential as a versatile building block in drug discovery. Its key chemical feature is the keto-enol tautomerism, which significantly influences its properties and interactions. While basic physicochemical data are available, there is a clear need for further experimental investigation to fully characterize this compound.

Future research should focus on:

-

Development and publication of a robust and scalable synthetic protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure and tautomeric forms in different environments.

-

Detailed investigation of its solubility profile in various pharmaceutically relevant solvents.

-

Screening for biological activity against a range of therapeutic targets to uncover its potential as a lead compound for drug development.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The insights provided herein are intended to facilitate further research and development in the exciting field of pyrimidine-based medicinal chemistry.

References

-

American Elements. (2022, January 15). 5536-40-3. Retrieved from [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. Retrieved from [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Retrieved from [Link]

- MilliporeSigma. (2025, April 28). Safety Data Sheet. Retrieved from a representative MilliporeSigma SDS for a similar compound.

- Matrix Scientific. (n.d.). Safety Data Sheet for this compound. Retrieved from a representative Matrix Scientific SDS. (A direct link to the specific SDS was not available in the search results).

- Vertex AI Search. (n.d.). (4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. Retrieved from a representative supplier listing. (A direct link to a specific product page was not available in the search results).

- Recent discoveries and development towards its medicinal impact. (2024). Pyramid, 1(1), 1-1.

- G. P. D., D. S. S., A. R. S., & P. S. S. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(13), 3943.

- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 633-636.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-(4,6-Dimethyl-pyrimidin-2-yloxy)-[(S)-1-(2-hydroxy-ethyl)-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-5-yl]-acetic acid | C25H26N4O5 | CID 10298354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 5536-40-3 [chemicalbook.com]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid CAS number 5536-40-3.

CAS Number: 5536-40-3

For: Researchers, scientists, and drug development professionals.

Abstract

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. This technical profile provides a concise overview of the known chemical and physical properties of this compound, alongside a discussion of the potential biological significance of this class of compounds. While specific biological data for this particular molecule is limited in publicly available literature, this document aims to serve as a foundational resource for researchers interested in its further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 5536-40-3 | Multiple |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| IUPAC Name | (4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetic acid | N/A |

| Appearance | White to off-white powder | Supplier Data |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature | [2] |

Structural Elucidation and Tautomerism

The chemical structure of this compound is characterized by a central pyrimidine ring substituted with two methyl groups, a hydroxyl group, and an acetic acid moiety.

It is important for researchers to consider the potential for tautomerism in the pyrimidine ring. The hydroxy-pyrimidine moiety can exist in equilibrium with its keto tautomer, 4-oxo-1,4-dihydropyrimidine. The predominant tautomeric form can be influenced by the solvent, pH, and solid-state packing. This has significant implications for its hydrogen bonding capabilities and interactions with biological targets.

Caption: Potential tautomeric equilibrium of the pyrimidine core.

Synthesis Strategies: A General Overview

A plausible synthetic approach could involve the condensation of a β-keto ester or a related active methylene compound with an amidine, such as acetamidine, and an appropriate aldehyde or ketone.

Hypothetical Retrosynthetic Analysis:

Caption: A potential retrosynthetic approach to the target molecule.

Potential Biological and Research Applications

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Substituted pyrimidines are known to exhibit a diverse range of pharmacological activities. While the specific biological profile of this compound has not been extensively documented, its structural motifs suggest potential for investigation in several areas:

-

Anticancer Research: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or cell cycle modulators. The substitution pattern of this compound could be explored for its potential to interact with various oncogenic targets.

-

Antimicrobial Drug Discovery: The pyrimidine ring is a key component of various antibacterial and antifungal agents. This compound could be screened for activity against a panel of pathogenic microorganisms.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenases (COX).

-

Chemical Biology and Fragment-Based Screening: As a relatively small and functionalized molecule, it could serve as a valuable building block or fragment in the design of more complex bioactive molecules.

Proposed Experimental Workflows

For researchers initiating studies on this compound, the following experimental workflows are proposed.

Analytical Characterization Workflow

A crucial first step is the rigorous analytical characterization of the compound to confirm its identity and purity.

Caption: A typical workflow for analytical characterization.

Preliminary Biological Screening Workflow

To assess the potential biological activity of the compound, a tiered screening approach is recommended.

Caption: A suggested workflow for initial biological screening.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

-

Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[1]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound represents an under-investigated molecule within the broader, pharmacologically significant class of pyrimidine derivatives. While specific data on its synthesis and biological activity are sparse, its chemical structure suggests potential for further exploration in various therapeutic areas. This technical profile provides a starting point for researchers by summarizing the available chemical and physical data and proposing logical workflows for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate the potential of this compound.

References

-

(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. The Science Company. (URL: [Link])

Sources

Analysis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid: A Case Study in De Novo Mechanistic Investigation

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Foreword: In the landscape of contemporary drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. The compound (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid represents such a case. While its chemical structure is defined and it is available from suppliers, a comprehensive, publicly documented mechanism of action remains elusive.[1][2][3][4] This guide, therefore, deviates from a traditional monograph on a well-studied agent. Instead, it serves as a whitepaper on the process of mechanism of action (MoA) elucidation, using this specific pyrimidine derivative as a conceptual framework. We will leverage the known pharmacology of the broader pyrimidine class to inform a logical, evidence-driven approach to discovering its core biological functions.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning from anticancer and antiviral to anti-inflammatory and antimicrobial.[5][6][7] This structural heritage suggests that this compound likely possesses noteworthy bioactivity. Our objective is to outline a robust, multi-stage research program designed to systematically uncover and validate its MoA.

Part 1: Foundational Characterization and Hypothesis Generation

The initial phase of investigation focuses on establishing a baseline understanding of the compound's properties and formulating initial hypotheses based on the activities of structurally related molecules.

Physicochemical Profiling

A comprehensive understanding of a compound's physicochemical properties is a prerequisite for any biological study. This data informs formulation, predicts bioavailability, and provides early clues about potential liabilities.

Table 1: Essential Physicochemical Parameters

| Parameter | Experimental Protocol | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.5, 7.4) and relevant organic solvents. | Determines feasibility for in vitro assays and informs formulation for in vivo studies. pH-dependent solubility can suggest ionizable groups. |

| LogP/LogD | HPLC-based or shake-flask method. | Predicts membrane permeability and potential for off-target hydrophobic interactions. LogD at physiological pH is particularly relevant. |

| pKa | Potentiometric titration or UV-spectrophotometry. | Identifies ionizable functional groups, which is critical for understanding receptor interactions and membrane transport. |

| Chemical Stability | Incubation in buffers at various pH values and temperatures, followed by HPLC analysis. | Assesses degradation kinetics to ensure compound integrity during experiments. |

In Silico Screening and Structural Analogue Analysis

Computational methods provide a rapid, cost-effective means of generating initial hypotheses. By comparing the structure of this compound to databases of compounds with known biological activities, we can identify potential targets.

-

Pharmacophore Modeling: Identifies common 3D structural features shared with known active compounds.

-

Target Prediction Algorithms: Utilizes machine learning models trained on large bioactivity datasets to predict likely protein targets.

-

Literature Review of Analogues: A survey of pyrimidine-acetic acid derivatives points towards several potential areas of activity, including anti-inflammatory and anticancer effects.[5][8][9] For instance, various pyrimidine derivatives have been shown to act as lipoxygenase (LOX) inhibitors, epidermal growth factor receptor (EGFR) inhibitors, or Polo-like kinase 4 (PLK4) inhibitors.[8][10][11]

Initial Hypothesis: Based on the prevalence of pyrimidine cores in oncology and immunology, it is hypothesized that this compound may exert its effects through the modulation of protein kinases or enzymes involved in inflammatory pathways.

Part 2: A Stepwise Experimental Workflow for MoA Deconvolution

This section outlines a logical progression of experiments, from broad phenotypic screening to specific target identification and validation.

Phase 1: Broad Phenotypic Screening

The goal of this phase is to identify the compound's general biological effects without a preconceived target bias.

Caption: Phase 1 workflow for identifying broad biological activity.

Protocol: Cell Viability Assay (MTT-based)

-

Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous control line (e.g., HaCaT keratinocytes) in 96-well plates at a density of 5,000-10,000 cells/well.[5][8] Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Rationale: This initial screen will reveal if the compound has cytotoxic or cytostatic effects and whether these effects are selective for certain cell types. Strong cytotoxicity in cancer cell lines would steer the investigation towards an oncology application.[5][8]

Phase 2: Target Class Identification

If phenotypic effects are observed, the next step is to narrow down the potential molecular targets.

Caption: Phase 2 workflow for narrowing down the molecular target class.

Protocol: Broad Kinase Panel Screen

-

Compound Submission: Submit this compound to a commercial service (e.g., DiscoverX's KINOMEscan™) for screening against a large panel of human kinases (typically >400).

-

Assay Principle: The assay is typically a competition binding assay where the test compound competes with a known, tagged ligand for binding to the kinase active site.

-

Data Analysis: The results are reported as percent inhibition at a given concentration (e.g., 10 µM). "Hits" are identified as kinases that show significant inhibition (e.g., >90%).

-

Follow-up: For promising hits, determine the dissociation constant (Kd) or IC50 to quantify binding affinity and inhibitory potency.

Rationale: Given that a large number of pyrimidine derivatives are kinase inhibitors, this is a high-priority experiment.[10][11] A broad screen is unbiased and can uncover unexpected targets. Similarly, screening against panels of other common drug targets like G-protein coupled receptors (GPCRs) and metabolic enzymes is prudent. For example, some pyrimidine derivatives show activity against cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammation.[8][12]

Phase 3: Specific Target Validation and Pathway Analysis

Once a primary molecular target or a small set of targets is identified, the focus shifts to validating this interaction in a cellular context and understanding its downstream consequences.

Caption: Phase 3 workflow for validating the specific molecular target.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells (from a sensitive cell line identified in Phase 1) with the compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

-

Protein Separation: Separate soluble and aggregated proteins by centrifugation.

-

Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

-

Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. This provides strong evidence of direct target engagement in a physiological environment.

Rationale: CETSA is a powerful method for confirming that a compound directly binds to its putative target within the complex milieu of the cell. This is a critical step to rule out artifacts from in vitro assays. Following confirmation of binding, techniques like Western blotting for key downstream phosphoproteins or broader phosphoproteomic analyses can elucidate the functional consequences of target engagement.

Conclusion and Forward Outlook

While the specific mechanism of action for this compound is not yet established in the public domain, its pyrimidine core places it in a class of compounds with rich and diverse pharmacology.[6][7] The systematic, multi-phased approach detailed in this guide—progressing from broad phenotypic observation to specific, validated target engagement—provides a robust framework for its elucidation. This process of de novo MoA discovery is fundamental to modern drug development, transforming a novel chemical entity from a mere structure into a potential therapeutic agent with a well-understood biological rationale.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Available at: [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

The Significance of Pyrimidine Derivatives in Pharmaceutical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Available at: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Available at: [Link]

-

(S)-(4,6-Dimethyl-pyrimidin-2-yloxy)-[(S)-1-(2-hydroxy-ethyl)-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][5][8]diazepin-5-yl]-acetic acid. (n.d.). PubChem. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

-

(4-Hydroxy-2, 6-dimethylpyrimidin-5-yl)acetic acid, min 95%, 1 gram. (n.d.). HDH Pharma Inc. Available at: [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Available at: [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives as new irreversible epidermal growth factor receptor inhibitors with improved pharmacokinetic properties. (2013). PubMed. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted. (2023). Semantic Scholar. Available at: [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications. Available at: [Link]

Sources

- 1. This compound | 5536-40-3 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [chemicalbook.com]

- 4. This compound [chemicalbook.com]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One moment, please... [jddtonline.info]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives as new irreversible epidermal growth factor receptor inhibitors with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Anticipated Biological Activity of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the predicted biological activities of a specific, yet under-researched derivative: (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid. Drawing upon extensive literature on structurally related pyrimidine analogues, this document outlines a scientifically-grounded hypothesis for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. We present detailed, field-proven experimental protocols to systematically investigate these hypothesized activities, alongside a discussion of the underlying structure-activity relationships that inform these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrimidine derivatives.

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is a privileged heterocyclic scaffold in drug design.[1][3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine nucleus a fertile ground for the development of novel therapeutics.[4] Pyrimidine derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant activities.[5][6][7][8]

The subject of this guide, this compound, combines several key structural features that suggest a high potential for significant biological activity:

-

The 4-Hydroxypyrimidine Moiety: This feature is common in many biologically active pyrimidines and can participate in hydrogen bonding interactions with biological targets.

-

The 2,6-Dimethyl Substitution: These methyl groups can influence the compound's lipophilicity and steric interactions with target proteins, potentially enhancing potency and selectivity.

-

The 5-Acetic Acid Side Chain: The carboxylic acid group provides a key site for interaction with biological targets, particularly enzymes, and can significantly impact the compound's pharmacokinetic properties.

While direct experimental data on this compound is not yet prevalent in the public domain, a comprehensive analysis of its structural analogues allows for the formulation of a robust hypothesis regarding its potential therapeutic applications. This guide will explore these predicted activities and provide a clear roadmap for their experimental validation.

Hypothesized Biological Activities and Supporting Evidence

Based on the extensive body of research on substituted pyrimidine derivatives, we hypothesize that this compound possesses the following biological activities:

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Numerous pyrimidine derivatives have been developed as anticancer agents, targeting various aspects of cancer cell biology.[1][9][10]

Hypothesized Mechanism: We predict that this compound may exert its anticancer effects through one or more of the following mechanisms, which are common among pyrimidine-based anticancer drugs:

-

Inhibition of Key Kinases: Many pyrimidine derivatives are potent kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Structurally similar compounds have been shown to induce programmed cell death in cancer cells.[10]

-

Cell Cycle Arrest: The compound may interfere with the cell cycle progression of cancer cells, leading to growth inhibition.[10]

Supporting Evidence from Analagous Compounds:

-

Novel pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549).[1]

-

Certain pyrimidine derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10]

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Pyrimidine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[7][11][12]

Hypothesized Mechanism: The anti-inflammatory activity of this compound is likely mediated through the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX).[7] The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be crucial for their activity.

Supporting Evidence from Analagous Compounds:

-

Several pyrimidine analogues have been synthesized and shown to be potent inhibitors of COX-2, a key enzyme in the inflammatory cascade.

-

The presence of a carboxylic acid group in pyrimidine derivatives has been linked to significant anti-inflammatory activity.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The pyrimidine nucleus has been a fruitful source of compounds with potent antibacterial and antifungal properties.[6][8][13][14]

Hypothesized Mechanism: The antimicrobial action of this compound could stem from the disruption of essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Supporting Evidence from Analagous Compounds:

-

Various pyrimidine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8]

-

The substitution pattern on the pyrimidine ring has been shown to be a critical determinant of antimicrobial potency.

Proposed Experimental Workflows for Activity Validation

To empirically validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is required. The following section outlines detailed protocols for key assays.

General Synthesis of this compound

Diagram of a Plausible Synthetic Pathway:

Caption: A plausible synthetic route to the target compound.

Anticancer Activity Screening

A tiered approach is recommended to efficiently assess the anticancer potential of the compound.

Workflow for Anticancer Activity Screening:

Caption: Workflow for assessing anticancer activity.

Step-by-Step Protocol for MTT Assay:

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, LoVo) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity Screening

The primary screen for anti-inflammatory activity should focus on the inhibition of COX enzymes.

Workflow for Anti-inflammatory Activity Screening:

Caption: Workflow for assessing anti-inflammatory activity.

Step-by-Step Protocol for COX Inhibition Assay:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and arachidonic acid (substrate).

-

Incubation: In a 96-well plate, incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a short period.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Activity Screening

The antimicrobial potential can be evaluated using standard broth microdilution methods.

Workflow for Antimicrobial Activity Screening:

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jddtonline.info [jddtonline.info]

- 4. mdpi.com [mdpi.com]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Design, synthesis of new pyrimidine derivatives as anticancer and antimicrobial agents - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 14. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic endogenous molecules and engage in diverse biological interactions has led to the development of a vast array of clinically significant therapeutics. This guide provides a comprehensive review of pyrimidine derivatives in drug discovery, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their efficacy. We will explore key therapeutic areas where pyrimidines have made a profound impact, including oncology, infectious diseases, and inflammation. This document is intended to be a detailed resource, offering not only a thorough literature review but also practical, field-proven insights and experimental protocols to empower researchers in their quest for novel pyrimidine-based drugs.

The Enduring Significance of the Pyrimidine Core

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its central role in the chemistry of life.[2] This inherent biocompatibility, coupled with the pyrimidine ring's capacity for hydrogen bonding and π-π stacking interactions, makes it an ideal starting point for the design of small molecule drugs that can effectively interact with a wide range of biological targets.[2][3] The versatility of the pyrimidine scaffold has been demonstrated by the large number of FDA-approved drugs that incorporate this core, treating a wide spectrum of diseases from cancer and viral infections to inflammatory conditions.[4][5][6][7]

Synthesis of Pyrimidine Derivatives: Building the Foundation

The synthetic accessibility of the pyrimidine core has been a major driver of its widespread use in drug discovery.[3] A variety of synthetic strategies have been developed, ranging from classical condensation reactions to more modern, efficient methodologies.[2]

The Biginelli Reaction: A Classic Multicomponent Synthesis

First reported in 1891, the Biginelli reaction remains a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[5][8] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is prized for its simplicity and efficiency.[9][10]

Experimental Protocol: Classical Biginelli Reaction [11]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol (10-15 mL), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄Cl, or Yb(OTf)₃).[8][11]

-

Reaction Conditions: Reflux the reaction mixture with stirring for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine.

Mechanism of the Biginelli Reaction

The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[5][8]

Caption: Simplified workflow of the Biginelli reaction mechanism.

Synthesis of 2-Aminopyrimidines

2-Aminopyrimidines are a particularly important class of pyrimidine derivatives, serving as a key pharmacophore in numerous kinase inhibitors.[12][13] A common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines.[14]

Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives [12][14]

-

Reactants: In a reaction vessel, thoroughly mix finely ground 2-amino-4,6-dichloropyrimidine (3 mmol) and the desired substituted amine (3 mmol).

-

Base and Conditions: Add triethylamine (6 mmol) to the mixture. The reaction is typically performed under solvent-free conditions by heating at 80-90 °C.

-

Monitoring: Monitor the reaction progress using TLC with a hexane/ethyl acetate solvent system.

-

Work-up: After completion, add distilled water to the reaction mixture to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration. If a precipitate does not form, evaporate the water under vacuum. The crude product can then be purified by crystallization from ethanol.

Pyrimidine Derivatives in Oncology

The development of pyrimidine-based anticancer agents has been a major focus of research, with numerous compounds demonstrating significant efficacy by targeting key cellular processes involved in cancer progression.[2][13][15]

Kinase Inhibitors: Targeting Aberrant Signaling

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[16] The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[15][17]

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[4] Mutations that lead to the constitutive activation of EGFR are common in non-small-cell lung cancer (NSCLC).[3] Several pyrimidine-based EGFR inhibitors have been developed, including the FDA-approved drugs Osimertinib and Gefitinib.[4] These drugs typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and blocking its downstream signaling.[4]

Mechanism of Action: Pyrimidine-based EGFR Inhibition

Pyrimidine-based EGFR inhibitors mimic the adenine ring of ATP, allowing them to bind to the hinge region of the kinase domain through hydrogen bonding interactions.[1][4] Substituents on the pyrimidine core are designed to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity for mutant forms of EGFR.[2][18]

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Structure-Activity Relationship (SAR) of Pyrimidine-based EGFR Inhibitors:

-

The Pyrimidine Core: Essential for hinge binding.[2]

-

Substitutions at C2 and C4: Crucial for modulating potency and selectivity. An anilino group at C4 is a common feature.[4]

-

Substitutions at C5: Can be used to introduce functionalities that form covalent bonds with specific cysteine residues in the ATP-binding site, leading to irreversible inhibition (e.g., Osimertinib).[4]

Table 1: Selected Pyrimidine-based EGFR Inhibitors and their Activities

| Compound | Target(s) | IC₅₀ (nM) | Cancer Cell Line(s) | Reference |

| Osimertinib | EGFRT790M, EGFRL858R | 1-15 | NSCLC | [4] |

| Gefitinib | EGFR | 2-37 | NSCLC | [4] |

| Compound 10b | EGFR | 8.29 | HepG2, A549, MCF-7 | [19] |

| Compound 13a | EGFRT790M/L858R | Not specified | A549, H1975 | [20] |

In Vitro Anticancer Activity Screening

The initial evaluation of novel pyrimidine derivatives for anticancer activity typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [21][22]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Pyrimidine Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance is a pressing global health threat, necessitating the discovery of new therapeutic agents.[13] Pyrimidine derivatives have shown significant promise as antibacterial, antifungal, and antiviral drugs.[13][23]

Antibacterial and Antifungal Activity

Several pyrimidine-containing drugs are used clinically to treat bacterial and fungal infections. For example, Trimethoprim is an antibacterial agent that selectively inhibits bacterial dihydrofolate reductase. Flucytosine is an antifungal drug that is converted to 5-fluorouracil within fungal cells, where it disrupts DNA and RNA synthesis.

Antimicrobial Susceptibility Testing

The antimicrobial activity of new pyrimidine derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC) using methods such as broth microdilution or agar diffusion.[24][25][26]

Experimental Protocol: Broth Microdilution for MIC Determination [24]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Nucleoside Analogs

Pyrimidine nucleoside analogs are a major class of antiviral drugs.[17][27] These compounds mimic natural nucleosides and, after intracellular phosphorylation to their triphosphate forms, are incorporated into the growing viral DNA or RNA chain by viral polymerases.[28] This incorporation leads to chain termination and inhibition of viral replication.[27][28] Examples include Lamivudine for the treatment of HIV and hepatitis B.[27]

Mechanism of Action of Pyrimidine Nucleoside Antivirals [28]

-

Cellular Uptake: The nucleoside analog enters the host cell.

-

Phosphorylation: Host cell kinases phosphorylate the analog to its active triphosphate form.

-

Incorporation: The viral polymerase incorporates the triphosphate analog into the viral nucleic acid.

-

Chain Termination: The incorporated analog lacks the 3'-hydroxyl group necessary for further chain elongation, leading to termination of replication.

Pyrimidine Derivatives as Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[12][16][22]

COX-2 Inhibitors

The COX enzymes catalyze the production of prostaglandins, which are key mediators of inflammation.[16][22] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[16] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects.[10][16] Some pyrimidine derivatives have shown promising selective COX-2 inhibitory activity.[10][16]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric) [29][30]

-

Reaction Setup: In a 96-well plate, add the test compound, a reaction buffer, and the COX-2 enzyme.

-

Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: The assay measures the fluorescence of Prostaglandin G2, an intermediate product, using a specific probe.

-

Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. The inhibitory effect of the test compound is determined by comparing the activity in its presence to a control without the inhibitor. The IC₅₀ value can then be calculated.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery.[14] Recent advances have focused on the development of pyrimidine-based dual-target inhibitors and hybrid molecules to enhance therapeutic efficacy and overcome drug resistance.[31] The application of computational methods, such as molecular docking, is also playing an increasingly important role in the rational design of new pyrimidine derivatives with improved potency and selectivity.[32]

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (URL not available)

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (URL: [Link])

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (URL: [Link])

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (URL: [Link])

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (URL: [Link])

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (URL: [Link])

-

Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (URL: [Link])

-

Biginelli reaction. (URL: [Link])

- Preparation method of 2-amino pyrimidine. (URL: )

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (URL: [Link])

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (URL: [Link])

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (URL: [Link])

-

Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. (URL: [Link])

-

Biginelli Reaction. (URL: [Link])

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[33]. (URL: [Link])

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (URL: [Link])

-

New protocol for Biginelli reaction-a practical synthesis of Monastrol. (URL: [Link])

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (URL: [Link])

-

The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (URL: [Link])

-

SAR around Pyrimidine Derivatives with -CF 2 -Linker. (URL: [Link])

-

A review: Mechanism of action of antiviral drugs. (URL: [Link])

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (URL: [Link])

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (URL: [Link])

-

In silico anticancer activity prediction of pyrimidine derivatives. (URL: [Link])

-

COX-2 Inhibitor Screening Kit. (URL: [Link])

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (URL: [Link])

-

DOT Language. (URL: [Link])

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (URL: [Link])

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (URL: [Link])

-

(PDF) One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. (URL: [Link])

-

Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues synergistically inhibit SARS-CoV-2 replication in vitro and in vivo. (URL: [Link])

-

Synthesis, reactions, and applications of pyrimidine derivatives. (URL: [Link])

-

Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (URL: [Link])

-

SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (URL: [Link])

-

Graphviz Examples and Tutorial. (URL: [Link])

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of 2-(substituted benzthiazole-2-yl-amino)-5-(substituted benzylidene)-pyrimidine-4,6-diones. (URL: [Link])

-

Graphviz tutorial. (URL: [Link])

-

Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (URL: [Link])

-

Drawing graphs with dot. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

-

How can I assay for cyloxgenase synthase 2 activity without using the assay kit? (URL: [Link])

-

“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 7. researchgate.net [researchgate.net]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. moodle2.units.it [moodle2.units.it]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. ptfarm.pl [ptfarm.pl]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 31. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]

- 33. scispace.com [scispace.com]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of cellular machinery and signaling. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2] The versatility of the pyrimidine core, allowing for diverse substitutions at multiple positions, provides a rich chemical space for the design of novel therapeutics.[3] Marketed drugs containing the pyrimidine scaffold have demonstrated efficacy across a broad spectrum of diseases, including cancers, viral infections, and inflammatory conditions, underscoring its enduring importance in pharmaceutical development.[4] This guide provides a comprehensive technical overview of the discovery, synthesis, and profound significance of novel pyrimidine compounds in modern medicine.

Part 1: The Discovery Engine - From High-Throughput Screening to Lead Optimization

The journey to a novel pyrimidine-based drug begins with the identification of a promising "hit" compound, often through the meticulous screening of large chemical libraries. The rationale behind this approach is to cast a wide net to identify initial molecules that exhibit a desired biological activity, which can then be systematically refined.

High-Throughput Screening (HTS) for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and the pyrimidine scaffold is a well-established ATP-mimetic, capable of binding to the ATP-binding pocket of these enzymes.[5] High-throughput screening (HTS) campaigns are instrumental in identifying novel pyrimidine-based kinase inhibitors.[6]

Experimental Protocol: High-Throughput Kinase Profiling

This protocol outlines a general approach for screening a library of pyrimidine compounds against a panel of kinases.

-

Compound Library Preparation: A diverse library of pyrimidine derivatives is prepared in a 384-well plate format, typically at a concentration of 10 µM in DMSO.

-

Kinase Panel Selection: A panel of therapeutically relevant kinases is chosen for the screening.

-

Biochemical Kinase Assay:

-

A reaction mixture containing a specific kinase, its substrate peptide, and ATP is prepared in an assay buffer.

-

The pyrimidine compounds from the library are added to the reaction mixture.

-

The reaction is initiated and incubated at room temperature for a defined period (e.g., 60 minutes).

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using luminescence-based methods like ADP-Glo™.[7]

-

-

Data Analysis: The percentage of kinase inhibition for each compound is calculated relative to a control (DMSO without inhibitor). "Hits" are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

Causality in Hit Identification: The choice of the kinase panel is dictated by the therapeutic area of interest. For instance, in an oncology program, kinases known to be dysregulated in specific cancers, such as EGFR, SRC, or BTK, would be prioritized.[5][8] The initial hits from this screen provide the foundational chemical matter for further development.

Hit-to-Lead Optimization: A Case Study in Rational Drug Design

Once a hit is identified, the process of hit-to-lead optimization begins. This iterative process involves synthetic modification of the hit compound to improve its potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[3]

A key strategy in this phase is the exploration of the Structure-Activity Relationship (SAR), which seeks to understand how specific structural modifications impact the biological activity of the molecule.[1] For pyrimidine-based compounds, this often involves modifying the substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring.

Case Study Example: Optimization of a Pyrimidine-Based Kinase Inhibitor

Imagine a hypothetical hit compound from an HTS campaign targeting an oncogenic kinase. The initial hit shows moderate potency but poor selectivity and metabolic stability.

-

Step 1: Initial SAR Exploration. A series of analogs are synthesized with different functional groups at the 4-position of the pyrimidine ring. This exploration might reveal that a specific aniline substitution at this position is crucial for hinge-binding interaction with the kinase.

-

Step 2: Improving Selectivity. Kinome-wide profiling of the initial analogs might show off-target activity against other kinases. To enhance selectivity, medicinal chemists might introduce bulky groups at the 5-position to create steric hindrance that prevents binding to unwanted kinases.[9]

-

Step 3: Enhancing Metabolic Stability. If the initial compounds are rapidly metabolized, modifications can be made to block metabolic hotspots. For example, replacing a metabolically labile methyl group with a cyclopropyl group.

-